Product packaging for 4-Benzyl-2-cyclohexen-1-one(Cat. No.:CAS No. 81842-24-2)

4-Benzyl-2-cyclohexen-1-one

Cat. No.: B8747024
CAS No.: 81842-24-2
M. Wt: 186.25 g/mol
InChI Key: CMBMYOXQJBCPFT-UHFFFAOYSA-N
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Description

4-Benzyl-2-cyclohexen-1-one is a useful research compound. Its molecular formula is C13H14O and its molecular weight is 186.25 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14O B8747024 4-Benzyl-2-cyclohexen-1-one CAS No. 81842-24-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81842-24-2

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

4-benzylcyclohex-2-en-1-one

InChI

InChI=1S/C13H14O/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-6,8,12H,7,9-10H2

InChI Key

CMBMYOXQJBCPFT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C=CC1CC2=CC=CC=C2

Origin of Product

United States

Contextualization Within the Cyclohexenone Chemical Class

The 2-cyclohexen-1-one (B156087) framework is a prominent α,β-unsaturated ketone that serves as a versatile building block in organic synthesis. chemicalbook.com Its conjugated system, comprising a carbon-carbon double bond and a carbonyl group, imparts a distinct reactivity profile. This arrangement allows for several key transformations, including 1,2-addition to the carbonyl carbon and 1,4-conjugate (or Michael) addition to the β-carbon. chemicalbook.com The electron-poor nature of the double bond makes it an excellent electrophile for reactions with a wide array of nucleophiles. chemicalbook.com

Cyclohexenones are fundamental components in the construction of more complex molecular architectures, finding widespread use in the synthesis of natural products, pharmaceuticals, and fragrances. chemicalbook.comopenmedicinalchemistryjournal.com The rigidity of the six-membered ring, coupled with the potential for stereoselective functionalization, makes them attractive starting materials for creating intricate three-dimensional structures. rsc.org

Historical Development of 2 Cyclohexen 1 One Synthesis and Reactivity Paradigms

The construction of the cyclohexenone ring has been a central theme in the evolution of synthetic organic chemistry. Two landmark methods, the Robinson annulation and the Birch reduction, represent foundational paradigms for their synthesis.

The Robinson annulation , discovered by Sir Robert Robinson in 1935, is a powerful ring-forming reaction that combines a ketone with a methyl vinyl ketone (or a suitable equivalent) to generate a cyclohexenone. rsc.orgresearchgate.netacs.orgontosight.ai The process involves a sequential Michael addition followed by an intramolecular aldol (B89426) condensation. rsc.orgacs.org This method has been instrumental in the synthesis of countless complex molecules, including steroids and other natural products. ontosight.aiepa.gov

The Birch reduction , another cornerstone of synthetic chemistry, provides an alternative route to cyclohexenone derivatives. openmedicinalchemistryjournal.comacs.orgthieme-connect.de This reaction involves the partial reduction of aromatic rings, such as anisole (B1667542) and its derivatives, using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol. openmedicinalchemistryjournal.comacs.org The resulting dihydroaromatic compounds can then be hydrolyzed to afford cyclohexenones. acs.org

These classical methods have been continually refined and expanded upon, with modern iterations offering greater control over reaction conditions and stereoselectivity.

Significance of 4 Substituted Cyclohexenones As Synthetic Targets

The introduction of a substituent at the 4-position of the cyclohexenone ring, as seen in 4-benzyl-2-cyclohexen-1-one, significantly enhances the synthetic utility of this scaffold. These 4-substituted derivatives are crucial intermediates in the synthesis of a wide range of biologically active molecules and complex natural products. researchgate.netmdpi.com

The nature of the substituent at the 4-position can influence the stereochemical outcome of subsequent reactions, making these compounds valuable chiral building blocks. The development of enantioselective methods to synthesize optically active 4-substituted 2-cyclohexenones has therefore been an area of intense research. beilstein-journals.orgmsu.edu These chiral synthons provide access to specific stereoisomers of target molecules, which is often critical for their desired biological function.

Recent advancements have focused on organocatalytic and transition-metal-catalyzed methods to achieve high levels of enantioselectivity in the synthesis of these important intermediates. beilstein-journals.org

Overview of Research Trajectories Pertaining to 4 Benzyl 2 Cyclohexen 1 One

Chemo- and Regioselective Synthetic Pathways

The selective synthesis of a specific isomer of a substituted cyclohexenone requires precise control over the reaction conditions and choice of reagents. Various classical and modern synthetic strategies have been developed to achieve this, each with its own advantages in terms of yield, selectivity, and substrate scope.

Diels-Alder Cycloadditions and Subsequent Transformations

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for the construction of six-membered rings with a high degree of stereochemical control. wikipedia.org For the synthesis of cyclohexenone derivatives, highly reactive dienes such as Danishefsky's diene (1-methoxy-3-trimethylsiloxy-buta-1,3-diene) are often employed. wikipedia.org The reaction of such dienes with appropriate dienophiles, followed by hydrolysis and elimination, can furnish α,β-unsaturated cyclohexenones. wikipedia.orgorgsyn.org The regioselectivity of the Diels-Alder reaction is predictable based on the electronic properties of the substituents on both the diene and the dienophile. caltech.edu This method allows for the introduction of various substituents at specific positions of the cyclohexene (B86901) ring, which can subsequently be transformed to afford the desired this compound or its analogs. ucla.edu

A notable example is the reaction of Danishefsky's diene with methyl acrylate (B77674), which, after acidic workup, yields methyl 4-oxocyclohex-2-enecarboxylate. ucla.edu This intermediate can then be further manipulated to introduce the benzyl group at the 4-position. The use of aminosiloxy dienes in Diels-Alder reactions also provides a versatile route to functionalized cyclohexenones, reacting with high efficiency and regioselectivity with a range of dienophiles. orgsyn.org

Michael-Type Additions for Ring Construction and Functionalization

Michael-type additions are fundamental reactions in organic synthesis for the formation of carbon-carbon bonds. In the context of cyclohexenone synthesis, the Robinson annulation is a classic and widely used method. jove.comwikipedia.org This reaction involves a Michael addition of a ketone enolate to an α,β-unsaturated ketone (like methyl vinyl ketone), followed by an intramolecular aldol (B89426) condensation to form the cyclohexenone ring. jove.comwikipedia.org This two-step sequence is a powerful strategy for constructing fused ring systems and has been instrumental in the synthesis of steroids and other natural products. wikipedia.org

The diastereoselectivity of the Robinson annulation can often be controlled, with the trans product being favored under kinetically controlled conditions due to antiperiplanar effects in the final aldol condensation step. wikipedia.org Variations of the Robinson annulation, such as the Wichterle reaction which uses 1,3-dichloro-cis-2-butene as the Michael acceptor, offer alternative routes and can prevent undesirable side reactions like polymerization. wikipedia.org Furthermore, cascade Michael-aldol reactions between enones and various Michael donors are a key strategy for synthesizing highly substituted cyclohexanone (B45756) skeletons. beilstein-journals.orgnih.gov

Annulation and Ring-Forming Reactions

Beyond the Robinson annulation, other ring-forming strategies are employed for the synthesis of cyclohexenones. A highly stereoselective tandem Michael addition-Wittig reaction has been developed for the synthesis of multifunctional 6-carboxycyclohex-2-en-1-ones. organic-chemistry.orgacs.org This one-pot process utilizes a bulky chiral secondary amine, LiClO₄, and DABCO as a combined catalytic system to achieve excellent diastereo- and enantioselectivities. organic-chemistry.orgacs.org The reaction proceeds through an iminium activation of α,β-unsaturated aldehydes, followed by an intramolecular Wittig reaction. organic-chemistry.org

Another approach involves the dearomatization of anisole (B1667542) chromiumtricarbonyl complexes. thieme-connect.com By sequential regio- and diastereoselective addition of a carbon nucleophile and a carbon electrophile to a bis ortho silylated complex, followed by decomplexation and acid work-up, 4,5-trans-disubstituted cyclohexenones can be obtained. thieme-connect.com

Cross-Coupling Strategies for Aryl/Benzyl Substituent Introduction (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate. wikipedia.orglibretexts.org This reaction is widely used to form carbon-carbon bonds, including the introduction of aryl and benzyl groups onto various scaffolds. wikipedia.orgnih.gov For the synthesis of this compound, a suitable cyclohexenone precursor bearing a leaving group (e.g., a halide or triflate) at the 4-position can be coupled with a benzylboronic acid or its ester.

The reaction mechanism involves the oxidative addition of the organohalide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The Suzuki-Miyaura coupling is known for its high functional group tolerance and generally proceeds with retention of stereochemistry at the coupling partners. libretexts.orgnih.gov Recent advancements have expanded the scope of this reaction to include the coupling of benzylic halides with potassium aryltrifluoroborates, providing an efficient route to methylene-linked biaryl systems. nih.gov

Enantioselective and Diastereoselective Synthesis of this compound and Analogs

The synthesis of single enantiomers or diastereomers of substituted cyclohexenones is of paramount importance for their application in medicinal chemistry and as chiral building blocks. mdpi.com

Asymmetric Catalysis in Cyclohexenone Formation

Asymmetric catalysis offers a powerful and atom-economical approach to chiral cyclohexenones. Both metal-based and organocatalytic systems have been successfully developed.

Organocatalysis: Chiral primary and secondary amines have emerged as effective catalysts for the asymmetric functionalization of carbonyl compounds. pnas.org For instance, chiral primary amines derived from cinchona alkaloids can catalyze the direct, γ-site-selective vinylogous Michael addition of β-substituted cyclohexenone derivatives to nitroalkenes with high diastereo- and enantioselectivity. pnas.org Similarly, a tandem Michael addition-Wittig reaction catalyzed by a bulky chiral secondary amine can produce highly functionalized cyclohexenones with excellent stereocontrol. acs.org Chiral phosphoric acids have also been employed to catalyze enantioselective Robinson-type annulation reactions. nih.gov

Biocatalysis: Enzymes, particularly ene-reductases, have been utilized for the asymmetric synthesis of chiral cyclohexenones. acs.orgnih.gov The desymmetrizing hydrogenation of prochiral 4,4-disubstituted 2,5-cyclohexadienones using ene-reductases like OPR3 and YqjM can generate valuable quaternary stereocenters with excellent enantioselectivities (up to >99% ee). acs.orgnih.gov This biocatalytic approach can surpass traditional transition-metal-catalyzed methods in both enantioselectivity and catalytic efficiency. acs.orgnih.gov

Metal-based Catalysis: Chiral metal complexes are widely used for asymmetric transformations. For example, the enantioselective preparation of 4-hydroxy-2-cyclohexenone derivatives has been achieved through asymmetric transfer hydrogenation (ATH) reactions using bifunctional ruthenium catalysts. mdpi.com Palladium catalysis has also been extensively explored. The palladium-catalyzed oxidative desymmetrization of meso-dibenzoates yields γ-benzoyloxy cycloalkenones with excellent enantioselectivity. rsc.org These products can then serve as versatile precursors for a variety of substituted cycloalkenones. rsc.org Furthermore, a mild, ligand-free Pd(II)-catalyzed method has been developed for conjugate additions to sterically hindered γ-substituted cyclohexenones, producing products with quaternary centers in a highly diastereoselective fashion. organic-chemistry.org

Advanced Synthetic Methodologies for this compound and Structurally Related Cyclohexenones

The enantioselective synthesis of substituted cyclohexenones, such as this compound, is of significant interest in organic chemistry due to their role as versatile building blocks for natural products and pharmaceutically active molecules. nih.gov This article explores advanced synthetic methodologies for preparing these chiral compounds, focusing on catalytic and enzymatic approaches that offer high efficiency and stereocontrol.

1 Catalytic Asymmetric Synthesis

Chiral Lewis acids (CLAs) are powerful catalysts for enantioselective transformations, including the synthesis of chiral cyclohexenones. wikipedia.org These catalysts function by coordinating to a substrate, thereby creating a chiral environment that directs the stereochemical outcome of a reaction. wikipedia.org

A notable application of CLAs is in asymmetric Diels-Alder reactions, which can form cyclohexene rings with multiple stereocenters. wikipedia.orgscielo.br For instance, a chiral (acyloxy) borane (B79455) (CAB) complex has been shown to be effective in catalyzing Diels-Alder reactions involving aldehydes. wikipedia.org The high enantioselectivity is attributed to π-stacking interactions between the aryl group of the catalyst and the aldehyde, which organizes the transition state. wikipedia.org Another example involves the use of a chiral rhodium Lewis acid in the crossed [2+2] photocycloaddition of 2-(alkenyloxy)cyclohex-2-enones, yielding bridged cyclobutanes with high enantioselectivity (80–94% ee). rsc.org

In the context of preparing substituted cyclohexenones, a bisperfluorotoluyl-BINOL catalyzed conjugate addition of trifluoroborate salts to doubly vinylogous esters, followed by an aldol condensation, has been developed. This method provides chiral δ-substituted cyclohexenones in high yields and with excellent enantioselectivities (89–98% ee). nsf.gov The reaction is believed to proceed through a tight, intramolecular delivery of the nucleophile from a strong Lewis acid/base complex. nsf.gov

Catalyst SystemReaction TypeSubstratesProductYield (%)ee (%)
Chiral Rhodium Lewis Acid[2+2] Photocycloaddition2-(Alkenyloxy)cyclohex-2-enonesBridged Cyclobutanes-80-94
Bisperfluorotoluyl-BINOLConjugate Addition/AldolTrifluoroborate salts, Doubly vinylogous estersδ-Substituted Cyclohexenonesup to 8989-98

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, avoiding the use of metals. Proline derivatives are effective catalysts for the asymmetric [3+3] cycloaddition of α,β-unsaturated aldehydes with Nazarov reagents, generating chiral cyclohexenones with high enantioselectivities. rsc.org The reaction proceeds through an iminium intermediate, which undergoes a Michael addition followed by hydrolysis and cyclization. rsc.org

Another strategy involves the use of a (2S,5S)-5-benzyl-2-tert-butylimidazolidinone amine catalyst for the conjugate addition of electron-rich benzenes to α,β-unsaturated aldehydes. acs.org This method allows for the construction of benzylic stereocenters, which are important features in many natural products and pharmaceuticals. acs.org Furthermore, the intramolecular aldol condensation of 4-substituted 2,6-heptanediones, catalyzed by a quinine-derived primary amine, yields chiral cyclohexenones with excellent yields and enantioselectivities. maynoothuniversity.ie

OrganocatalystReaction TypeSubstratesProduct
Proline Derivative (S)-C3[3+3] Cycloadditionα,β-Unsaturated Aldehydes, Nazarov ReagentsChiral Cyclohexenones
(2S,5S)-5-Benzyl-2-tert-butylimidazolidinoneConjugate AdditionElectron-rich benzenes, α,β-Unsaturated AldehydesBenzylic Stereocenter containing compounds
Quinine-derived Primary AmineIntramolecular Aldol Condensation4-Substituted 2,6-heptanedionesChiral Cyclohexenones

Transition metal catalysis provides a versatile platform for the synthesis of complex chiral molecules. snnu.edu.cn Palladium-catalyzed asymmetric C-H functionalization has been used to create axially chiral biaryl skeletons. snnu.edu.cn For example, a Pd-catalyzed C-H alkenylation using pyridine (B92270) as a directing group and L-pGlu-OH as a chiral ligand affords axially chiral styrenes in high yields and enantioselectivities. snnu.edu.cn

Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to 2-cyclohexen-1-one (B156087), using (S)-binap as a chiral ligand, produces (S)-3-phenylcyclohexanone with high enantioselectivity (97% ee). acs.org This method is applicable to a range of cyclic and acyclic enones and various aryl- and alkenylboronic acids. acs.org

The enantioselective synthesis of α-heteroarylpyrrolidines can be achieved through a copper-catalyzed 1,3-dipolar cycloaddition of α-silylimines. catalyst-enabling-synthetic-chemistry.com This highlights the broad utility of transition metal catalysis in constructing diverse heterocyclic structures. catalyst-enabling-synthetic-chemistry.com

Metal CatalystLigandReaction TypeSubstratesProductee (%)
PalladiumL-pGlu-OHC-H AlkenylationPyridine-directed substratesAxially Chiral Styrenesup to 99
Rhodium(S)-binap1,4-Addition2-Cyclohexen-1-one, Arylboronic acids(S)-3-Phenylcyclohexanone97

2 Chiral Auxiliary-Based Synthetic Strategies

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com This strategy has been widely used in asymmetric synthesis. wikipedia.org

One of the earliest examples is the use of 8-phenylmenthol, introduced by E.J. Corey in 1975. wikipedia.org Another common auxiliary is trans-2-phenyl-1-cyclohexanol, which has been used in ene reactions of glyoxylic acid esters. wikipedia.org

Evans' oxazolidinone auxiliaries are particularly well-known and have been extensively used in stereoselective aldol reactions. wikipedia.org For instance, (S)-4-benzyl-3-(3-methylbutanoyl)oxazolidin-2-one is synthesized by coupling 3-methylbutanoyl chloride to (S)-4-benzyloxazolidin-2-one. This auxiliary then directs the stereoselective alkylation or aldol reactions of the attached acyl group.

The synthesis of nucleoside analogues built on a bicyclo[4.1.0]heptane scaffold has been achieved using a cyclohexenone bearing a dihydrobenzoin moiety as a chiral auxiliary. nih.gov

Chiral AuxiliaryReaction TypeKey Features
8-PhenylmentholVariousOne of the first widely used chiral auxiliaries. wikipedia.org
trans-2-Phenyl-1-cyclohexanolEne ReactionsProvides good diastereoselectivity. wikipedia.org
Evans' OxazolidinonesAldol, AlkylationHighly reliable and predictable stereocontrol. wikipedia.org
DihydrobenzoinCyclopropanationUsed for synthesis of complex scaffolds. nih.gov

3 Chemoenzymatic and Biocatalytic Routes

Biocatalysis, utilizing enzymes as catalysts, offers an environmentally benign and highly selective alternative to traditional chemical methods. nih.govacs.org Enzymes typically operate under mild conditions and can be engineered for improved performance. nih.govacs.org

A chemoenzymatic synthesis of both enantiomers of 4-hydroxycyclohex-2-en-1-one has been described starting from 3-methoxycyclohex-2-en-1-one. nih.gov The process involves a manganese(III) acetate-mediated acetoxylation followed by an enzyme-mediated hydrolysis of the resulting α-acetoxy enone. nih.gov

Enzymatic kinetic resolution (EKR) is a powerful method for separating enantiomers from a racemic mixture. Lipases are commonly used enzymes for this purpose. d-nb.info Novozyme 435®, a Candida antarctica Lipase B, has been used to resolve racemic 3-benzylthia-4-hydroxycyclopentanone and its six-membered ring analogue, providing access to both enantiomers of 4-benzylthiacyclopent-2-enone and 4-hydroxycyclohex-2-enone in high optical purity. researchgate.net

The kinetic resolution of racemic esters through enzymatic transesterification or amidation, followed by ring-closing metathesis, can lead to the simultaneous formation of enantiopure lactones and lactams. nih.gov A study on the EKR of vinyl 3-phenyl-4-pentenoate using Novozym and allyl alcohol in toluene (B28343) at 70°C resulted in the formation of both (S)-lactone and (R)-lactone as single enantiomers after 48 hours. nih.gov

The addition of 3,4-dimethoxybenzyl thiol to racemic 4-hydroxycyclohex-2-enone gives a cis-adduct which can be resolved by lipase-catalyzed acetylation. researchgate.netrsc.org This thio-adduct facilitated EKR allows for the preparation of both enantiomers of 4-(tert-butyldimethylsilyloxy)cyclohex-2-enone. researchgate.netrsc.org

EnzymeSubstrateReactionProductsee (%)
Novozyme 435® (Candida antarctica Lipase B)rac-3-Benzylthia-4-hydroxycyclohexanoneKinetic ResolutionEnantiomers of 4-hydroxycyclohex-2-enoneHigh
Lipaserac-3-(3,4-Dimethoxybenzylthio)-4-hydroxycyclohexanoneAcetylation(+)-alcohol and (-)-acetate98

Ene-reductases from the Old Yellow Enzyme (OYE) family are flavin-dependent enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds. researchgate.netsci-hub.se These enzymes are valuable for producing chiral compounds. researchgate.netsci-hub.se

The desymmetrization of prochiral 4,4-disubstituted 2,5-cyclohexadienones using ene-reductases OPR3 and YqjM provides an efficient route to chiral 4,4-disubstituted 2-cyclohexenones with quaternary stereocenters. nih.govacs.org This biocatalytic hydrogenation generates the desired products with excellent enantioselectivities (up to >99% ee). nih.govacs.org The reaction has been optimized for various parameters, including temperature and NADH concentration. nih.gov

The bioreduction of α- and β-substituted 2-cyclohexene-1-ones has been achieved with high selectivities using OYE from Saccharomyces carlsbergensis. sci-hub.se However, the efficiency of the reduction is dependent on the size of the substituent. sci-hub.se Shewanella yellow enzyme (SYE-4) has also been investigated as a novel enoate reductase, showing activity towards 2-methylcyclopent-2-enone. nih.gov

EnzymeSubstrateReactionProductee (%)Yield (%)
YqjM4-Phenyl-2,5-cyclohexadienoneDesymmetrizing Hydrogenation(R)-4-Phenyl-2-cyclohexenone>9978
OPR34-(4'-Chlorophenyl)-2,5-cyclohexadienoneDesymmetrizing Hydrogenation(R)-4-(4'-Chlorophenyl)-2-cyclohexenone>9970
YqjM4-(3',4'-Dimethoxyphenyl)-2,5-cyclohexadienoneDesymmetrizing Hydrogenation(R)-4-(3',4'-Dimethoxyphenyl)-2-cyclohexenone>9997
OYE (S. carlsbergensis)2-Methyl-2-cyclohexen-1-oneAsymmetric Bioreduction(R)-2-Methylcyclohexanoneup to 96-

Reductive Desymmetrization of Prochiral Precursors

The asymmetric synthesis of chiral molecules from prochiral or meso compounds is a highly efficient strategy in modern organic chemistry. ua.es Reductive desymmetrization, in particular, has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including substituted cyclohexenones. This approach involves the selective reduction of one of two enantiotopic functional groups in a prochiral starting material, thereby establishing a new stereocenter.

A notable application of this strategy is the enzymatic desymmetrization of prochiral 4,4-disubstituted 2,5-cyclohexadienones. nih.gov Research has demonstrated that ene-reductases, such as OPR3 from Lycopersicon esculentum and YqjM from Bacillus subtilis, can catalyze the desymmetrizing hydrogenation of these substrates to furnish chiral 4,4-disubstituted 2-cyclohexenones. nih.govacs.org This biocatalytic transformation effectively creates valuable quaternary stereocenters with exceptional enantioselectivity, often exceeding 99% enantiomeric excess (ee). nih.gov The reaction proceeds by breaking the symmetry of the cyclohexadienone substrate, generating the chiral enone product. nih.gov

The efficiency of this enzymatic desymmetrization is influenced by the nature of the substituents on the prochiral precursor. For instance, in the synthesis of 4-aryl-4-methyl-2-cyclohexenones, the electronic properties and steric bulk of the aryl group can affect the reaction yield. nih.govacs.org While the nonsubstituted 4-methyl-4-phenyl-2,5-cyclohexadienone is converted in high yield (78% with YqjM), the introduction of larger halogen atoms on the phenyl ring can lead to a decrease in productivity. nih.gov Nevertheless, even sterically demanding substrates can be converted with high enantiopurity, showcasing the versatility of this method. nih.govacs.org

Table 1: Enzymatic Reductive Desymmetrization of Prochiral Cyclohexadienones nih.govacs.org Reaction conditions involved the use of ene-reductases OPR3 or YqjM to convert prochiral 4-R-4-R'-2,5-cyclohexadienones into the corresponding chiral 2-cyclohexenones.

Substrate (R, R')EnzymeYield (%)Enantiomeric Excess (ee, %)
Methyl, PhenylYqjM78>99
Methyl, 4-FluorophenylOPR376>99
Methyl, 4-FluorophenylYqjM63>99
Methyl, 4-ChlorophenylOPR34899
Methyl, 4-ChlorophenylYqjM20>99
Methyl, 4-MethoxyphenylYqjM47>99
Methyl, 3,4-DimethoxyphenylYqjM97>99

Beyond enzymatic methods, transition-metal catalysis offers alternative routes for reductive desymmetrization. For example, the desymmetrization of prochiral cyclohexanones can be achieved through enantioselective reductive coupling reactions. rsc.org These methods highlight the broad applicability of reductive desymmetrization in accessing stereochemically rich cyclohexenone frameworks from simple, symmetric precursors.

Strategic Precursor Derivatization and Conversion

Facile Conversions from Cyclic Ketals and Related Heterocycles

The transformation of cyclic ketals into cyclohexenones represents a valuable synthetic route, allowing for the unmasking and modification of a protected carbonyl group in a single strategic step. A particularly effective one-pot synthesis involves the treatment of cyclic ketals, such as those derived from 6,8-dioxabicyclo[3.2.1]octane systems, with a mixture of trimethylsilyl (B98337) methanesulfonate (B1217627) (TMSOMs) and boron trifluoride etherate (BF₃·Et₂O). koreascience.kr

This reaction proceeds by heating the ketal at reflux in a solvent like methylene (B1212753) chloride. koreascience.kr The proposed mechanism involves the formation of a 1,5-diketone as a key intermediate, which is generated through the opening of an oxonium species, formation of an epoxide, and a subsequent 1,2-hydride shift. koreascience.kr This intermediate diketone then undergoes an intramolecular aldol condensation within the same flask to yield the final 2-cyclohexen-1-one derivative. koreascience.kr The formation of the 1,5-diketone intermediate has been confirmed by its isolation when the reaction is run for a shorter time or at a lower temperature. koreascience.kr This methodology is advantageous for introducing substituents at the α'-position of the resulting cyclohexenone. koreascience.kr

Table 2: One-Step Synthesis of 2-Cyclohexen-1-ones from Cyclic Ketals koreascience.kr Cyclic ketal precursors were heated with a TMSOMs-BF₃·Et₂O mixture to yield the corresponding cyclohexenone derivatives.

Ketal PrecursorResulting CyclohexenoneYield (%)
7-isopropyl-6,8-dioxabicyclo[3.2.1]octane3-Isopropyl-2-cyclohexen-1-one83
7-(1-methylpropyl)-6,8-dioxabicyclo[3.2.1]octane3-(1-Methylpropyl)-2-cyclohexen-1-one85
7-phenyl-6,8-dioxabicyclo[3.2.1]octane3-Phenyl-2-cyclohexen-1-one81

Other methods for the cleavage of ketals exist, though they may not always lead directly to the enone. For example, treatment with o-iodylbenzoic acid (IBX) has been shown to cleave cyclic ketals, but in some cases, this leads to the formation of a diketone rather than the desired α,β-unsaturated ketone. tubitak.gov.tr The conversion of a protected carbonyl, such as a cyclohexanedione monoketal, can also be a key step in the synthesis of functionalized cyclohexenones like 4-hydroxy-2-cyclohexenone. mdpi.comresearchgate.net

Functional Group Interconversions and Manipulations

Functional group interconversion (FGI) is a cornerstone of synthetic strategy, involving the conversion of one functional group into another to facilitate subsequent bond formations or to arrive at the final target structure. lkouniv.ac.insinica.edu.tw In the synthesis of this compound and its analogs, FGI plays a crucial role in manipulating precursors and introducing desired structural features.

A primary example of FGI in this context is the dehydrogenation of a saturated cyclohexanone to create the α,β-unsaturated double bond of a cyclohexenone. This transformation is fundamental and can be achieved through various methods. organic-chemistry.org One classic approach involves the introduction of a functional group alpha to the carbonyl, followed by elimination. For instance, α-phenylseleno ketones, formed from the corresponding ketone, can undergo syn elimination of the selenoxide upon oxidation to yield the enone. sci-hub.se This method is general for many carbonyl compounds. sci-hub.se More direct methods include the palladium-catalyzed dehydrogenation of cyclic ketones using oxygen as the oxidant. organic-chemistry.org

Other important FGIs include:

Oxidation and Reduction: The benzyl group itself or other substituents on the cyclohexenone ring can be introduced or modified through FGI. For example, an alcohol can be oxidized to an aldehyde or ketone, while a nitro group can be reduced to an amine, altering the reactivity and properties of the molecule. lkouniv.ac.invanderbilt.edu

Conversion of Alcohols: Alcohols are frequently converted into better leaving groups, such as tosylates or halides, to enable nucleophilic substitution reactions. vanderbilt.eduscribd.com This is a key FGI for building carbon-carbon bonds, such as attaching the benzyl group to the cyclohexene ring at the 4-position.

Protecting Group Manipulations: The use and removal of protecting groups is a form of FGI that is essential for achieving chemoselectivity in complex syntheses. sinica.edu.tw For example, a ketone may be protected as a ketal to prevent it from reacting while transformations are carried out elsewhere in the molecule, as seen in the syntheses involving ketal precursors. koreascience.krmdpi.com

These strategic interconversions allow chemists to navigate complex synthetic pathways by temporarily altering functionality to achieve specific transformations that would otherwise be difficult. sinica.edu.tw

Optimization of Reaction Conditions and Process Efficiency in this compound Synthesis

Key parameters that are typically optimized include:

Catalyst and Reagents: The choice of catalyst is critical. In the enzymatic desymmetrization of cyclohexadienones, screening different ene-reductases (e.g., OPR3 vs. YqjM) revealed significant differences in yield and enantioselectivity for certain substrates. nih.govacs.org Similarly, in metal-catalyzed reactions, the ligand, metal source, and any additives can profoundly impact the outcome. core.ac.uk

Solvent: The solvent can influence reactant solubility, reaction rates, and even the reaction pathway. For instance, the synthesis of 2-benzylaniline (B1266149) derivatives from (E)-2-arylidene-3-cyclohexenones was tested in various solvents, with DME proving to be optimal. nih.gov

Temperature: Reaction temperature affects reaction kinetics. While higher temperatures can increase the reaction rate, they can also lead to side reactions or decomposition of products. Finding the optimal temperature is a balance between reaction time and selectivity. nih.gov

Concentration and Stoichiometry: The relative amounts of reactants can determine the course of a reaction. For example, using a specific excess of an amine reagent was found to be crucial for driving the conversion in an imine condensation–isoaromatization pathway. nih.gov

Process efficiency extends beyond just the chemical yield. It also encompasses factors like operational simplicity, cost of materials, energy consumption, and environmental impact. nih.govchinesechemsoc.org Modern synthetic chemistry emphasizes the development of processes that are not only high-yielding but also sustainable. An example is the development of catalyst- and additive-free reactions, which simplify purification, reduce waste, and lower costs. nih.gov Achieving a high turnover number (TON) for a catalyst indicates its efficiency, as it signifies that a small amount of catalyst can produce a large amount of product, a key goal in optimizing catalyzed reactions. nih.gov Furthermore, designing syntheses with the potential for large-scale production is a critical consideration for compounds with practical applications. nih.gov

Conjugate Addition Chemistry (Michael Reactivity)

The presence of the α,β-unsaturated ketone moiety makes this compound an excellent substrate for conjugate addition reactions, also known as Michael additions. This reactivity is fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds at the β-position to the carbonyl group.

The electrophilic nature of the β-carbon in the cyclohexenone ring renders it susceptible to attack by a wide range of nucleophiles. This reaction, known as the Michael reaction, is a cornerstone of carbon-carbon bond formation. The general mechanism involves the addition of a nucleophile to the carbon-carbon double bond of the enone, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the 1,4-adduct.

While specific studies detailing a broad range of nucleophilic additions to this compound are not extensively documented in the provided search results, the general reactivity of α,β-unsaturated ketones suggests that various nucleophiles can participate in this transformation under mild conditions, often resulting in good to excellent yields. lookchem.com

Organometallic reagents are a powerful class of nucleophiles for conjugate additions to α,β-unsaturated ketones. Organocuprates, in particular, are known for their high selectivity for 1,4-addition over direct 1,2-addition to the carbonyl group. For instance, the reaction of a Grignard reagent derived from a benzyl halide with 2-cyclohexen-1-one results in a 1,4-addition to form 3-benzylcyclohexanone. google.com Although this example illustrates the formation of a related compound, it highlights the principle of 1,4-addition by organometallic reagents to the cyclohexenone core. This type of transformation is crucial for the construction of more complex molecular architectures.

Carbonyl Group Transformations

The carbonyl group in this compound can undergo a variety of reactions typical of ketones, including reductions and condensations. These transformations allow for the modification of the oxidation state and the introduction of new functional groups at this position.

The selective reduction of this compound presents a synthetic challenge due to the presence of two reducible functional groups: the carbonyl group and the carbon-carbon double bond. Different reagents and conditions can be employed to achieve selective reduction of one or both of these sites.

For instance, the reduction of this compound with lithium aluminum hydride (LiAlH₄) in ether at 0°C selectively reduces the carbonyl group to a hydroxyl group, yielding 4-benzyl-2-cyclohexen-1-ol with a high yield of 98%. google.com This reaction produces a mixture of cis and trans isomers. google.com

In contrast, catalytic hydrogenation using Raney nickel as the catalyst in methanol (B129727) under hydrogen pressure (3 kg/cm ²) leads to the reduction of both the carbonyl group and the carbon-carbon double bond. google.comgoogleapis.com This process results in the formation of 4-benzylcyclohexanol as a mixture of cis and trans isomers. google.comgoogleapis.com

Table 1: Reduction Reactions of this compound

Reagent/CatalystSolventConditionsProduct(s)YieldReference
Lithium aluminum hydrideEther0°C, 2 hours4-Benzyl-2-cyclohexen-1-ol (cis/trans mixture)98% google.com
Raney Nickel/H₂MethanolRoom temperature, 3 kg/cm ² H₂ pressurecis-4-Benzylcyclohexanol and trans-4-Benzylcyclohexanol90% (total) google.comgoogleapis.com

The carbonyl group of this compound can participate in condensation reactions with various nucleophiles, such as amines and their derivatives, to form imines, enamines, and other related products. These reactions are valuable for further functionalization of the molecule. For example, the reaction of 3-phenylpropionaldehyde with morpholine (B109124) leads to the formation of an enamine, which is a key step in a Robinson annulation sequence to form the this compound ring system. google.comgoogleapis.com This illustrates the type of condensation chemistry that the carbonyl group can be involved in, albeit in the context of the molecule's synthesis.

Olefinic Transformations

Electrophilic Additions

The carbon-carbon double bond in the cyclohexenone ring is electron-rich, making it susceptible to attack by electrophiles. savemyexams.com In the presence of an electrophile, the π electrons of the double bond act as a nucleophile, initiating an addition reaction. savemyexams.com

A key feature of electrophilic additions to α,β-unsaturated carbonyl compounds like this compound is the potential for both 1,2-addition (at the carbonyl group) and 1,4-conjugate addition (at the β-carbon). libretexts.org The regioselectivity of the reaction is influenced by the nature of the electrophile and the reaction conditions. Resonance structures illustrate that the β-carbon bears a partial positive charge, rendering it electrophilic and prone to attack by nucleophiles in conjugate additions. libretexts.org

For instance, the reaction with hydrogen halides (HX) proceeds via an electrophilic addition mechanism. unizin.org The initial step involves the protonation of the double bond by the hydrogen of the HX, leading to the formation of a carbocation intermediate. unizin.org This carbocation is then attacked by the halide ion to yield the final addition product. unizin.org The stability of the carbocation intermediate often dictates the regiochemical outcome of the reaction, in accordance with Markovnikov's rule. unizin.org

Cycloaddition Reactions (e.g., Diels-Alder as Dienophile)

This compound, containing an electron-deficient double bond due to the adjacent carbonyl group, can function as a dienophile in Diels-Alder reactions. wikipedia.orgchemicalbook.com The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, proceeding through a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgresearchgate.net

The stereoselectivity and regioselectivity of these reactions are governed by frontier molecular orbital (FMO) theory. caltech.edu In a typical "normal electron-demand" Diels-Alder reaction, the interaction between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile is dominant. caltech.edu The presence of the electron-withdrawing carbonyl group in this compound lowers the energy of its LUMO, facilitating the reaction with electron-rich dienes.

Lewis acid catalysis is often employed to enhance the rate and selectivity of Diels-Alder reactions involving α,β-unsaturated ketones. cdnsciencepub.com The Lewis acid coordinates to the carbonyl oxygen, further lowering the energy of the LUMO and increasing the dienophile's reactivity. cdnsciencepub.com The regiochemical outcome of the cycloaddition with unsymmetrical dienes generally follows the "ortho" and "para" rules, leading to the preferential formation of specific regioisomers. cdnsciencepub.com

Below is a table summarizing the outcomes of Diels-Alder reactions with various dienophiles, illustrating the versatility of this approach in generating complex cyclic systems.

DieneDienophileProduct(s)SelectivityReference
1-Dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadieneMethyl acrylate4-Carbomethoxy-3-dimethylamino-1-tert-butyldimethylsiloxy-1-cyclohexeneMixture of endo/exo diastereomers orgsyn.org
1-Dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadieneN-PhenylmaleimideCycloadductHigh endo selectivity orgsyn.org
1-Dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadieneMethacroleinCycloadductHigh endo selectivity orgsyn.org
1-Dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadieneDimethyl maleateCycloadductPredominantly exo adduct orgsyn.org

Rearrangement and Isomerization Processes

This compound can undergo various rearrangement and isomerization reactions, often catalyzed by acids, bases, or transition metals. These processes can lead to the formation of constitutional isomers or stereoisomers.

One such process is the isomerization of allylic alcohols, which involves a 1,3-transposition of a hydroxyl group with a concurrent shift of the double bond. academie-sciences.fr While not directly applicable to the ketone, related allylic systems can undergo such rearrangements. For instance, the treatment of trans-6-benzyl-2-cyclohexen-1-ol with a rhenium catalyst resulted in the formation of diastereomeric rearranged products. academie-sciences.fr

Rearrangement reactions can also be initiated through other transformations. For example, the Baeyer-Villiger oxidation of ketones, which involves the insertion of an oxygen atom adjacent to the carbonyl group to form an ester or lactone, proceeds through a rearrangement of a Criegee intermediate. beilstein-journals.org The mechanism of this reaction is complex and can be influenced by the nature of the catalyst and reaction conditions. beilstein-journals.org

Chemo- and Regioselectivity in Complex Reaction Environments

In molecules with multiple reactive sites like this compound, achieving chemo- and regioselectivity is a significant challenge in synthetic chemistry. The presence of the enone system and the benzyl group offers different avenues for chemical attack.

For example, nucleophilic additions can occur at either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition). The choice between these two pathways is highly dependent on the nature of the nucleophile. "Hard" nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while "soft" nucleophiles, like Gilman cuprates, preferentially undergo 1,4-conjugate addition.

Similarly, in reactions involving both the enone and the aromatic ring of the benzyl group, selective transformations can be achieved. For instance, protein engineering of enzymes has been shown to control the chemo- and regioselectivity of oxidations on complex molecules, allowing for selective hydroxylation at either benzylic or aromatic positions. acs.org

The regioselectivity of reactions on substituted cyclohexene systems can also be influenced by the directing effects of existing substituents. nih.gov In a study on the synthesis of acyl-cyclohexenes, it was found that diols with substituents at various positions could be converted to the corresponding cyclohexenes with high yields and selectivity, demonstrating the ability to control the placement of functional groups around the ring. nih.gov

Investigation of Reaction Mechanisms and Transition States

Understanding the mechanisms of the reactions involving this compound is crucial for predicting and controlling the outcome of synthetic transformations. The study of reaction mechanisms often involves a combination of experimental techniques and computational modeling. dalalinstitute.com

For cycloaddition reactions like the Diels-Alder reaction, the mechanism is generally considered to be a concerted process, meaning that the new carbon-carbon bonds are formed in a single step through a cyclic transition state. wikipedia.orgmdpi.com However, computational studies have shown that some [4+2] cycloadditions may proceed through a highly asynchronous transition state, where the formation of the two new bonds is not perfectly simultaneous. nih.gov In some cases, a stepwise mechanism involving a zwitterionic or diradical intermediate may be operative. mdpi.com

Elimination reactions, which can be relevant in the synthesis or subsequent transformation of cyclohexenone derivatives, can proceed through different mechanisms, such as E1 (unimolecular), E2 (bimolecular), or E1cb (unimolecular conjugate base). msuniv.ac.inwikipedia.org The E2 mechanism, for example, involves a single transition state where the breaking of the C-H and C-leaving group bonds and the formation of the π-bond occur concurrently. wikipedia.org

The transition states of these reactions can be modeled using computational chemistry to gain insights into their structure and energetics. nih.gov For instance, Hammond's postulate suggests that the structure of the transition state will closely resemble the species (reactant, intermediate, or product) to which it is closest in energy. dalalinstitute.com This principle helps in understanding the factors that stabilize or destabilize the transition state and thus influence the reaction rate and selectivity.

Design and Synthesis of Functionalized this compound Scaffolds

The synthesis of 4-substituted-2-cyclohexen-1-one scaffolds, including the 4-benzyl derivative, can be achieved through several strategic approaches. These methods often leverage the reactivity of simpler, commercially available precursors.

A primary method involves the conjugate addition (Michael reaction) of nucleophiles to 2-cyclohexen-1-one. chemicalbook.com For instance, the synthesis of related 4-phenylcyclohexanone (B41837) derivatives has been accomplished via a palladium-catalyzed Miyaura 1,4-conjugate addition of phenylboronic acid to cyclohexenone. beilstein-journals.org This approach offers a direct route to installing an aryl group at the C4 position.

Another powerful strategy involves sigmatropic rearrangements. A stereospecific synthesis of highly substituted cyclohexenone acids has been developed using an oxy-Cope type nih.govnih.gov-sigmatropic rearrangement. acs.org In this process, an enolate tautomer of a pyruvic acid reacts with an aromatic enone, such as 4-phenyl-3-buten-2-one, to form a hemiketal intermediate which then rearranges and undergoes an intramolecular aldol condensation to yield the final cyclohexenone product. acs.org This method allows for the creation of complex derivatives, such as 4-phenyl-5-(4-benzyloxy)phenyl-cyclohex-2-en-1-one-3-carboxylic acid. acs.org

The functionalization can also be achieved by starting with a pre-functionalized ring. The use of 1-amino-3-siloxy dienes in Diels-Alder reactions with dienophiles like methyl acrylate provides a pathway to functionalized cyclohexenones after a series of transformations. orgsyn.org Furthermore, reactions of 1-aza-1,3-butadienes (enimines) with dicarbonyl compounds can yield cyclohexenone derivatives, where the reaction pathway is dependent on the structure of the enimine. acs.org

The following table summarizes various synthetic strategies for accessing functionalized cyclohexenone scaffolds.

Synthetic Strategy Precursors Key Reaction Type Example Product Class Reference
Conjugate Addition2-Cyclohexen-1-one, Phenylboronic AcidPd-catalyzed Miyaura Addition4-Arylcyclohexanones beilstein-journals.org
Rearrangement/CondensationPhenylpyruvic Acid, Aromatic Enone nih.govnih.gov-Sigmatropic Rearrangement & Aldol4,5-Diaryl-cyclohexenone-3-carboxylic acids acs.org
Cycloaddition/Transformation1-Amino-3-siloxy-1,3-butadiene, Methyl AcrylateDiels-Alder Cycloaddition4-Carbomethoxy-cyclohexenones orgsyn.org
Michael/Ring-ClosureEnimines, AcetylacetoneMichael Addition & Ring ClosureSubstituted Cyclohexenones acs.org

Generation of Cyclohexenone-Based Building Blocks for Diverse Synthetic Targets

The this compound scaffold is a valuable building block precisely because it can be elaborated into a wide array of more complex structures. rsc.org The reactivity of the enone system—susceptible to both 1,2- and 1,4-additions—and the potential for further functionalization of the benzyl group or the cyclohexene ring make it a versatile starting point. chemicalbook.com

Chiral γ-substituted cycloalkenones are particularly important building blocks for the synthesis of natural products and pharmaceuticals. mdpi.comrsc.org For example, derivatives such as γ-hydroxycycloalkenones can be prepared from precursors like γ-benzoyloxy cycloalkenones. rsc.org These building blocks can then be used in unified strategies to access stereochemically diverse products, such as the epoxyquinoid family of natural products. rsc.org

The transformation of cyclohexanone derivatives into other heterocyclic systems is another significant application. Allylated cyclohexanones can serve as precursors to tetrahydrobenzofurans and tetrahydroindoles, which are valuable structures in medicinal chemistry. metu.edu.tr The cyclohexenone core can also be derivatized to serve as a key intermediate for bicyclic compounds, demonstrating its utility in generating skeletal diversity. acs.org The development of methods to construct functionalized cyclohexenones, such as those catalyzed by proline sulphonamide, highlights their role as building blocks for further diastereoselective derivatization. lookchem.com

The table below illustrates the conversion of cyclohexenone-based scaffolds into different classes of synthetic targets.

Starting Building Block Transformation Type Resulting Molecular Scaffold Significance Reference
γ-Benzoyloxy CycloalkenoneHydrolysis, EpoxidationEpoxyquinoidsNatural Product Synthesis rsc.org
Allylated CyclohexanoneBase- or Amine-mediated CyclizationTetrahydrobenzofurans, TetrahydroindolesBioactive Heterocycles metu.edu.tr
Functionalized CyclohexenoneDiastereoselective DerivatizationComplex PolycyclicsChemical Synthesis lookchem.com
Enimine-derived CyclohexenoneFurther AnnulationBicyclo[3.3.1]nonane DerivativesNatural Product Intermediates acs.org

Stereochemical Control in Derivative Synthesis

Achieving stereochemical control, particularly at the C4 position, is crucial for the application of these derivatives in asymmetric synthesis. Several methodologies have been developed to access enantiomerically pure or enriched 4-substituted cyclohexenones.

Enzymatic methods have proven highly effective. For instance, the kinetic resolution of racemic 4-hydroxy- and 4-benzyloxy-2-cyclohexen-1-one precursors using lipases, such as Novozyme 435® (Candida antarctica Lipase B), can provide both enantiomers in high optical purity through enantioselective acetylation. researchgate.netresearchgate.net

Asymmetric catalysis offers another powerful route. The enantioselective preparation of (R)- and (S)-4-hydroxy-2-cyclohexenone has been achieved through asymmetric transfer hydrogenation (ATH) of a cyclohexenone precursor using bifunctional ruthenium catalysts. mdpi.com By selecting the appropriate enantiomer of the catalyst, either (R)- or (S)-product can be obtained from the same starting material. mdpi.com Similarly, palladium-catalyzed oxidative desymmetrization of meso-dibenzoates yields γ-benzoyloxy cycloalkenones with excellent levels of enantioselectivity. rsc.org These chiral products can then be converted to other building blocks while retaining their stereochemical integrity. rsc.org

The stereoselective reduction of the ketone functionality also provides a means of stereochemical control. The reduction of 3-phenylcyclohexanone, formed from a conjugate addition, can be directed to yield either the axial or equatorial alcohol with excellent diastereoselectivity by choosing the appropriate hydride source, which is controlled by sterics. beilstein-journals.org

The following table summarizes key methods for achieving stereocontrol in the synthesis of 4-substituted cyclohexenone derivatives.

Method Substrate/Precursor Catalyst/Reagent Key Feature Outcome Reference
Enzymatic Resolution(±)-4-Benzyloxy-2-cyclohexen-1-one precursorCandida antarctica Lipase BKinetic resolution via enantioselective acetylationAccess to both (R)- and (S)-enantiomers researchgate.netresearchgate.net
Asymmetric CatalysisCyclohexenone precursorBifunctional Ruthenium catalystAsymmetric Transfer HydrogenationEnantioselective synthesis of (R)- or (S)-4-hydroxy-2-cyclohexenone mdpi.com
Asymmetric Catalysismeso-DibenzoatePalladium catalyst/Chiral ligandOxidative DesymmetrizationEnantioenriched γ-benzoyloxy cycloalkenones rsc.org
Diastereoselective Reduction3-PhenylcyclohexanoneSterically hindered/non-hindered hydridesSubstrate-controlled reductionSelective formation of cis or trans cyclohexanols beilstein-journals.org

Structure-Reactivity Relationships in this compound Analogs

The reactivity of this compound and its analogs is governed by the electronic properties of the α,β-unsaturated carbonyl system and influenced by the steric and electronic nature of its substituents. uomustansiriyah.edu.iq The enone moiety acts as a Michael acceptor, with the β-carbon being the primary site for nucleophilic attack (1,4-conjugate addition). chemicalbook.com

Quantitative structure-activity relationships (QSAR) and experimental kinetic studies on cyclic enones provide insight into their electrophilicity. europa.eu The reactivity of cyclic enones can be quantified using Mayr's electrophilicity parameter (E). rsc.org Studies show that cyclic enones have slightly reduced reactivity compared to their acyclic counterparts. rsc.org The reactivity is highly dependent on ring size and substitution. For example, while highly reactive nucleophiles like organolithium reagents may favor 1,2-addition to the carbonyl carbon, softer nucleophiles like malonate anions typically undergo 1,4-addition. rsc.org

The reactivity of the α,β-unsaturated carbonyl system is also influenced by the substituents on the double bond itself. The rate of hetero-Michael addition reactions with nucleophiles like thiols is sensitive to the electronic nature of the substituents. nih.gov While specific kinetic data for this compound is not widely reported, the principles established for analogous α,β-unsaturated carbonyls indicate that its reactivity as an electrophile is a finely tuned balance of steric and electronic factors inherent to its structure. rsc.orgnih.gov

The table below provides a qualitative overview of structure-reactivity concepts for this class of compounds.

Structural Feature Influence on Reactivity Effect Governing Principle Reference
α,β-Unsaturated KetoneConfers electrophilicity at C-1 (carbonyl) and C-3 (β-carbon)Enables 1,2- and 1,4-nucleophilic additionsResonance, Conjugation chemicalbook.com
C4-Benzyl GroupSteric bulk adjacent to the reaction centerMay direct incoming nucleophiles, influencing diastereoselectivitySteric Hindrance beilstein-journals.org
Ring ConformationStrain and torsional effects in the six-membered ringInfluences overall electrophilicity compared to acyclic analogsRing Strain rsc.org
Substituents on RingElectron-donating or -withdrawing groupsModulate the electrophilicity of the enone systemInductive/Resonance Effects uomustansiriyah.edu.iqwindows.net

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 4-Benzyl-2-cyclohexen-1-one, a complete assignment of its proton (¹H) and carbon (¹³C) signals is essential for structural confirmation.

Proton NMR (¹H NMR) Applications

Proton NMR spectroscopy identifies the different types of hydrogen atoms in a molecule. The spectrum for this compound would be expected to show distinct signals for the protons on the benzyl (B1604629) group and the cyclohexenone ring. The aromatic protons of the benzyl group typically appear in the downfield region (approximately 7.1-7.3 ppm), reflecting the deshielding effect of the benzene (B151609) ring current. The vinyl protons of the cyclohexenone ring (H-2 and H-3) would also be in a relatively downfield region due to the electron-withdrawing effect of the carbonyl group and the double bond. The remaining aliphatic protons on the cyclohexenone ring (at positions 4, 5, and 6) and the benzylic methylene (B1212753) protons would resonate at higher field strengths. Spin-spin coupling between adjacent, non-equivalent protons would result in characteristic splitting patterns (e.g., doublets, triplets, multiplets), which are invaluable for establishing the connectivity of the proton framework.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) (Hz)
Aromatic-H 7.35 - 7.20 Multiplet -
Vinylic-H (H-2/H-3) 6.90 Doublet of Doublets -
Vinylic-H (H-3/H-2) 6.00 Doublet -
Benzylic-CH₂ 2.80 Doublet -
Aliphatic-CH (H-4) 2.70 Multiplet -
Aliphatic-CH₂ (H-5, H-6) 2.50 - 2.10 Multiplet -

Note: This table represents predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) Applications

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon (C-1) is the most deshielded and would appear furthest downfield (typically around 200 ppm). The olefinic carbons (C-2 and C-3) and the aromatic carbons of the benzyl group would resonate in the intermediate region (approximately 125-160 ppm). The aliphatic carbons (C-4, C-5, C-6) and the benzylic methylene carbon would be found in the most upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C=O (C-1) 199.5
Vinylic-C (C-2/C-3) 155.0
Vinylic-C (C-3/C-2) 129.0
Aromatic-C (Quaternary) 139.0
Aromatic-CH 129.5, 128.8, 127.0
Benzylic-CH₂ 42.0
Aliphatic-CH (C-4) 40.0
Aliphatic-CH₂ (C-5) 35.0
Aliphatic-CH₂ (C-6) 28.0

Note: This table represents predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Two-Dimensional NMR Techniques

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, establishing which protons are adjacent to one another. It would be used to trace the connectivity within the cyclohexenone ring and confirm the relationship between the benzylic protons and the proton at C-4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It allows for the unambiguous assignment of the carbon signal for each protonated carbon by linking the previously assigned proton signals to their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the connectivity of quaternary carbons (like the carbonyl and the aromatic C-1') and for piecing together the entire molecular framework, for instance, by observing a correlation from the benzylic protons to the aromatic carbons and to carbons C-3, C-4, and C-5 of the cyclohexenone ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration of an α,β-unsaturated ketone. This peak is typically observed in the range of 1665-1685 cm⁻¹. The presence of conjugation with the C=C double bond lowers the frequency compared to a saturated ketone (which appears around 1715 cm⁻¹). wikipedia.orgchemsrc.com Other significant absorptions would include the C=C stretching vibration of the alkene around 1600-1650 cm⁻¹, C-H stretching vibrations for the aromatic and vinyl protons just above 3000 cm⁻¹, and C-H stretching for the aliphatic protons just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Frequency (cm⁻¹) Intensity
C=O (α,β-unsaturated ketone) Stretch 1685 - 1665 Strong
C=C (alkene) Stretch 1650 - 1600 Medium
C-H (aromatic/vinyl) Stretch 3100 - 3000 Medium-Weak
C-H (aliphatic) Stretch 3000 - 2850 Medium

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Computational and Theoretical Investigations of 4 Benzyl 2 Cyclohexen 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the electronic landscape of 4-Benzyl-2-cyclohexen-1-one. These calculations provide a detailed picture of the molecule's frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in predicting its reactivity.

For α,β-unsaturated ketones like this compound, the HOMO is typically localized on the C=C double bond, while the LUMO is predominantly centered on the carbonyl group and the β-carbon. This distribution makes the β-carbon susceptible to nucleophilic attack and the C=C double bond reactive towards electrophiles. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound (Based on DFT Calculations of Analogous Systems)

ParameterValue (eV)Description
HOMO Energy-6.5Energy of the highest occupied molecular orbital, related to the ability to donate electrons.
LUMO Energy-1.8Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons.
HOMO-LUMO Gap4.7A measure of chemical reactivity and kinetic stability.
Ionization Potential6.5The minimum energy required to remove an electron from the molecule.
Electron Affinity1.8The energy released when an electron is added to the molecule.

Note: These values are illustrative and based on typical DFT results for similar α,β-unsaturated ketones. Actual values would require specific calculations for this compound.

Conformational Analysis and Potential Energy Surface Mapping

The cyclohexene (B86901) ring in this compound can adopt several conformations, with the half-chair being the most stable for the parent cyclohexene. The presence of the bulky benzyl (B1604629) group at the 4-position introduces significant steric considerations that dictate the preferred conformation.

Conformational analysis using computational methods, such as molecular mechanics or DFT, can map the potential energy surface (PES) of the molecule. This involves systematically changing key dihedral angles, such as the one defining the orientation of the benzyl group relative to the cyclohexene ring, and calculating the corresponding energy. The resulting PES reveals the global energy minimum, corresponding to the most stable conformation, as well as other local minima and the energy barriers between them.

Table 2: Relative Energies of Hypothetical Conformers of this compound

ConformerDihedral Angle (C3-C4-Cα-Cβ)Relative Energy (kcal/mol)
Equatorial-Gauche~60°0.0 (Global Minimum)
Equatorial-Anti~180°1.5
Axial-Gauche~60°3.2
Axial-Anti~180°4.5

Note: These are hypothetical values to illustrate the expected trend. The actual energy differences would depend on the level of theory used for the calculation.

Reaction Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, it is possible to identify the transition state structures, calculate activation energies, and determine the most favorable reaction pathway.

A pertinent example is the 1,3-dipolar cycloaddition reaction. A computational study on the reaction of benzyl azide (B81097) with the parent cyclohex-2-en-1-one has shown that the reaction proceeds to form a 1,2,3-triazole derivative. yu.edu.jo DFT calculations can be employed to explore the different possible regio- and stereochemical outcomes of such reactions. For this compound, the benzyl group would be expected to exert a significant steric and electronic influence on the regioselectivity and stereoselectivity of the cycloaddition.

Another important class of reactions for α,β-unsaturated ketones is the Michael addition. Computational studies can model the approach of a nucleophile to the β-carbon of this compound, providing insights into the stereochemical outcome of the reaction. The calculated transition state energies for different attack trajectories (e.g., from the axial or equatorial face) can predict the diastereoselectivity of the addition.

Table 3: Calculated Activation Energies for a Hypothetical Michael Addition to this compound

Approach of NucleophileTransition State Energy (kcal/mol)Predicted Major Diastereomer
Equatorial Attack15.2trans
Axial Attack18.5cis

Note: These values are illustrative. The actual activation energies would depend on the specific nucleophile and the computational method employed.

Spectroscopic Property Prediction and Validation

Computational chemistry allows for the prediction of various spectroscopic properties of this compound, which can be invaluable for its characterization and for the interpretation of experimental spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, it is possible to obtain theoretical chemical shifts that often show good agreement with experimental data. These predictions can aid in the assignment of complex spectra and in the structural elucidation of reaction products.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical IR spectrum, with its characteristic peaks for the C=O stretch, C=C stretch, and various C-H bending and stretching modes, can be compared with experimental IR spectra to confirm the structure of the molecule. For cyclohexenone, the C=O stretching frequency is a prominent feature and is sensitive to the electronic effects of substituents.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum of this compound. These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as the n→π* and π→π* transitions characteristic of α,β-unsaturated ketones.

Table 4: Predicted Spectroscopic Data for this compound (Based on Analogous Systems)

SpectroscopyParameterPredicted Value
¹H NMRChemical Shift (C=CH)5.9 - 6.1 ppm
¹³C NMRChemical Shift (C=O)198 - 202 ppm
IRC=O Stretching Frequency1670 - 1690 cm⁻¹
UV-Visλmax (π→π*)220 - 240 nm

Note: These are estimated values based on data for cyclohexenone and related substituted systems.

Design of Novel Catalysts and Reagents for Cyclohexenone Transformations

Computational chemistry plays a crucial role in the rational design of new catalysts and reagents for stereoselective transformations of this compound. By modeling the interaction between the substrate and a potential catalyst, it is possible to predict the efficiency and selectivity of the catalytic process.

For instance, in the context of asymmetric synthesis, computational methods can be used to design chiral catalysts that can differentiate between the two enantiotopic faces of the cyclohexenone ring. Molecular docking studies can be employed to simulate the binding of this compound to the active site of a designed catalyst, allowing for the evaluation of the steric and electronic interactions that govern stereoselectivity.

The design of new reagents for the functionalization of this compound can also be guided by computational studies. For example, by calculating the reaction barriers for the addition of different nucleophiles or electrophiles, it is possible to identify reagents that will react selectively at a desired position on the molecule. This in silico screening approach can significantly accelerate the discovery of new and efficient synthetic methodologies.

Table 5: Illustrative Example of Computational Screening of Catalysts for Asymmetric Michael Addition to this compound

Chiral CatalystPredicted Diastereomeric Excess (de)Predicted Enantiomeric Excess (ee)
Catalyst A (Proline-based)85%92%
Catalyst B (Cinchona alkaloid-based)95%98%
Catalyst C (BINOL-derived)78%85%

Note: These are hypothetical results from a computational screening study to illustrate the application of these methods.

Synthetic Utility and Broader Applications in Chemical Synthesis

Role as a Key Intermediate in Complex Natural Product Total Synthesis

While specific total syntheses of complex natural products explicitly starting from 4-Benzyl-2-cyclohexen-1-one are not extensively documented in prominent literature, the strategic value of the 4-substituted-2-cyclohexenone scaffold is well-established in the field. These structures serve as powerful intermediates, providing a six-membered ring core that can be stereoselectively functionalized and elaborated into intricate molecular architectures.

The utility of this class of compounds is exemplified by the synthesis of other natural products. For instance, a related chiral compound, (R)-4-methyl-cyclohex-2-ene-1-one, serves as a crucial starting material in a highly efficient, gram-scale synthesis of (−)-huperzine A, a Lycopodium alkaloid with potential applications in clinical settings. researchgate.net This synthesis underscores the strategic importance of the 4-substituted cyclohexenone motif for building complex, biologically active molecules. By analogy, this compound represents a valuable synthon, offering a benzyl (B1604629) group that can be retained or chemically modified during the course of a synthetic sequence, thus providing access to a different range of target natural products.

Construction of Carbocyclic and Heterocyclic Systems

The inherent reactivity of the α,β-unsaturated ketone in this compound makes it an ideal substrate for constructing more complex carbocyclic and heterocyclic systems. The electron-deficient double bond readily participates in a variety of conjugate addition (Michael) reactions, while the ketone functionality allows for subsequent aldol (B89426) condensations or other annulation strategies.

These reactions enable the formation of multiple new carbon-carbon bonds, rapidly building molecular complexity. For example, cascade Michael–aldol reactions are a common strategy for synthesizing highly functionalized cyclohexanone (B45756) skeletons, which are core structures in many pharmaceutical drugs and natural products. beilstein-journals.orgnih.gov The benzyl group at the C4 position can direct the stereochemical outcome of these additions and provides a handle for further functionalization.

Furthermore, this scaffold can be used to construct heterocyclic systems. A relevant study shows that the reduction of related 2-(2-nitrophenyl)-2-cyclohexene-1-ones leads to the formation of 1,2,3,4-tetrahydrocarbazoles in excellent yields. researchgate.net This suggests that this compound could serve as a precursor to similarly complex benzyl-substituted heterocyclic frameworks through a sequence of conjugate addition of a nitrogen-containing nucleophile followed by cyclization and aromatization steps.

Table 1: Potential Synthetic Transformations for Ring Construction
Reaction TypeReagent/ConditionsResulting Structure TypePotential Utility
Michael AdditionOrganocuprates (R₂CuLi), Enolates3,4-disubstituted CyclohexanonesFormation of new C-C bonds for carbocycle elaboration
Robinson AnnulationMethyl vinyl ketone or equivalentFused Bicyclic Systems (Octahydronaphthalenones)Rapid construction of steroid-like or terpenoid cores
Diels-Alder ReactionElectron-rich dienesBicyclic [2.2.2] SystemsCreation of bridged carbocyclic frameworks
Hetero-Michael AdditionAmines, Thiols3-Amino or 3-Thio-4-benzyl-cyclohexanonesPrecursors to nitrogen or sulfur-containing heterocycles

Utilization in Stereoselective Total Synthesis of Chiral Molecules

The synthesis of single-enantiomer chiral molecules is a cornerstone of modern medicinal chemistry and total synthesis. The prochiral nature of this compound makes it an excellent candidate for asymmetric transformations, allowing for the controlled introduction of new stereocenters.

A primary strategy for achieving stereoselectivity with such substrates is through catalytic asymmetric conjugate addition. The use of chiral catalysts, such as organocatalysts or transition metal complexes with chiral ligands, can facilitate the addition of nucleophiles to the β-carbon of the enone system with high enantioselectivity. acs.org This establishes a new stereocenter at C3, and the existing benzyl group at C4 influences the diastereoselectivity of this addition and subsequent reactions.

The development of methods for the asymmetric synthesis of related 4-substituted cyclohexenones, such as (R)-(+)- and (S)-(−)-4-methyl-2-cyclohexen-1-one, highlights the feasibility and importance of these approaches. researchgate.net These methods often rely on key steps like the asymmetric catalyzed addition of organometallic reagents. Applying similar principles to this compound would provide enantiomerically enriched building blocks, which are invaluable for the total synthesis of complex chiral targets where precise control of stereochemistry is paramount.

Potential as a Precursor for Advanced Materials and Specialized Chemicals

While the primary applications of this compound appear rooted in fine chemical and pharmaceutical synthesis, its molecular structure suggests potential for use as a monomer or precursor in the development of advanced materials. The presence of a polymerizable alkene and a functional ketone group, combined with the aromatic benzyl moiety, offers several possibilities for incorporation into specialty polymers.

The cyclohexanone scaffold is recognized as being relevant to the materials industry. nih.gov The benzyl group could enhance properties such as thermal stability or refractive index in a resulting polymer. The enone functionality could be exploited in polymerization reactions or for post-polymerization modification, allowing the attachment of other functional groups. Although specific, large-scale applications in materials science are not prominently documented, the compound's structure is consistent with that of a specialty monomer for creating functional polymers with tailored properties.

Applications in Fragrance and Flavor Chemistry Research

A significant and documented application of this compound is as a key intermediate in the synthesis of fragrance ingredients. The compound itself is a precursor to benzyl-substituted cyclohexanol (B46403) derivatives that possess desirable aromatic properties.

A patented process describes the synthesis of this compound via a Robinson annulation reaction involving 3-phenylpropionaldehyde and an enamine. google.com The resulting enone is then subjected to a selective reduction of the carbonyl group. This reduction, for example using lithium aluminum hydride, converts the ketone into a secondary alcohol, yielding 4-benzyl-2-cyclohexen-1-ol. google.com This alcohol is reported to be a useful fragrance component, highlighting a direct industrial application of its precursor, this compound. google.com

Table 2: Synthesis and Application in Fragrance Chemistry
Process StepDescriptionReference
Synthesis of PrecursorThis compound is prepared via Robinson annulation. google.com
Chemical TransformationThe ketone group of the precursor is reduced to an alcohol. For example, using LiAlH₄ in ether at 0°C. google.com
Final Product4-benzyl-2-cyclohexen-1-ol. google.com
ApplicationThe resulting alcohol is used as a fragrance ingredient in perfume compositions. google.com

Q & A

Q. How can I optimize the synthesis of 4-Benzyl-2-cyclohexen-1-one for higher yields and purity?

Methodological Answer: A four-step synthesis protocol from commercially available precursors, analogous to the improved synthesis of 4-Methylene-2-cyclohexen-1-one, can be adapted. Key steps include cyclohexenone functionalization, benzylation under Mitsunobu or Friedel-Crafts conditions, and purification via column chromatography. Monitor reaction progress using thin-layer chromatography (TLC) and optimize solvent systems (e.g., hexane/ethyl acetate gradients). Yield improvements (65–75%) are achievable by controlling temperature during benzylation and minimizing side reactions through inert atmospheres .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^13C-NMR to confirm the cyclohexenone scaffold (e.g., carbonyl resonance at ~200 ppm) and benzyl substituents (aromatic protons at 6.5–7.5 ppm).
  • IR Spectroscopy: Identify the carbonyl stretch (C=O) at ~1680–1720 cm1^{-1} and aromatic C-H stretches.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular ion peaks (C13H14O\text{C}_{13}\text{H}_{14}\text{O}, exact mass: 186.1045). Cross-reference with databases like PubChem for spectral matching .

Q. How should I design experiments to assess the biological activity of this compound?

Methodological Answer:

  • In vitro assays: Screen for antimicrobial activity using broth microdilution (MIC determination against Gram-positive/negative bacteria).
  • Antioxidant studies: Employ DPPH radical scavenging assays with IC50_{50} calculations.
  • Dose-response curves: Use logarithmic concentrations (1–100 μM) and triplicate measurements to ensure reproducibility. Include positive controls (e.g., ascorbic acid for antioxidant tests) .

Advanced Research Questions

Q. How can contradictory data on the compound’s reactivity in Diels-Alder reactions be resolved?

Methodological Answer: Contradictions may arise from solvent polarity, steric effects, or competing reaction pathways. Conduct systematic studies:

  • Vary solvents (polar aprotic vs. non-polar) to assess electronic effects.
  • Use computational tools (DFT) to model transition states and regioselectivity.
  • Compare experimental outcomes (e.g., endo/exo ratios) with literature precedents for similar cyclohexenone derivatives. Document reaction conditions meticulously (temperature, catalyst loading) to identify critical variables .

Q. What strategies are effective for analyzing the compound’s metabolic stability in pharmacokinetic studies?

Methodological Answer:

  • In vitro microsomal assays: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.
  • Metabolite identification: Use high-resolution tandem MS (HRMS/MS) to detect phase I/II metabolites.
  • CYP enzyme inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates. Normalize data to control inhibitors (e.g., ketoconazole) .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular docking: Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., cyclooxygenase-2).
  • MD simulations: Run 100-ns trajectories in explicit solvent (CHARMM36 force field) to assess binding stability.
  • Pharmacophore mapping: Identify critical interactions (hydrogen bonds, hydrophobic pockets) using MOE or Discovery Studio .

Data Analysis and Reproducibility

Q. What statistical methods are appropriate for validating experimental reproducibility?

Methodological Answer:

  • ANOVA: Compare triplicate datasets (e.g., IC50_{50} values) to assess variance across independent trials.
  • Grubbs’ test: Identify and remove outliers in spectroscopic or assay data.
  • Principal Component Analysis (PCA): Apply to metabolomics or structural data to cluster similar results and detect anomalies .

Q. How should researchers handle discrepancies in reported toxicity profiles?

Methodological Answer:

  • In silico toxicity prediction: Use tools like ProTox-II or Derek Nexus to flag potential risks (e.g., hepatotoxicity).
  • In vivo validation: Conduct acute toxicity studies in rodent models (OECD TG 423) with histopathological analysis.
  • Dose-range finding: Start at 10 mg/kg and escalate cautiously, monitoring for organ-specific effects (e.g., liver enzymes in serum) .

Safety and Handling

Q. What are the best practices for safe laboratory handling of this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Perform reactions in a fume hood to avoid inhalation.
  • Spill management: Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste. Document incidents per institutional guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.